molecular formula C13H18FNO2S B288863 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide

4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B288863
M. Wt: 271.35 g/mol
InChI Key: VPDNQDVSJBCXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide, also known as FC-75, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may act as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide may also interact with other proteins and enzymes in the body, leading to various physiological effects.
Biochemical and Physiological Effects
4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has been found to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide is its versatility. It can be used as a precursor for the synthesis of other compounds or as a reagent in organic synthesis. Additionally, 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to have a wide range of biological activities, making it a potential candidate for various applications.
However, there are also limitations associated with the use of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide in lab experiments. One of the main limitations is its toxicity. 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to be toxic to some cell lines, and caution should be taken when handling this compound. Additionally, the exact mechanism of action of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research and development of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide. One potential direction is the synthesis of new derivatives of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide with improved properties, such as increased potency or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the use of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide in the development of new drugs and therapies should be explored further.
Conclusion
4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been studied extensively for its potential applications in the treatment of various diseases. 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has been found to have a wide range of biological activities, making it a potential candidate for various applications. However, caution should be taken when handling this compound due to its toxicity. Future research should focus on the synthesis of new derivatives of 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide with improved properties and the development of new drugs and therapies using this compound.

Synthesis Methods

Several methods have been used to synthesize 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide. One of the most common methods involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction produces 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide as a white solid with a yield of 70-80%. Other methods involve the use of different amines, bases, and solvents.

Scientific Research Applications

4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as FC-74 and FC-76, which have similar properties. 4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide has also been used as a ligand in metal-organic frameworks and as a reagent in organic synthesis.

properties

Product Name

4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide

Molecular Formula

C13H18FNO2S

Molecular Weight

271.35 g/mol

IUPAC Name

4-fluoro-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C13H18FNO2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h6-10,13,15H,2-5H2,1H3

InChI Key

VPDNQDVSJBCXHF-UHFFFAOYSA-N

SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.